molecular formula C6H13ClN2O B12107128 3,6-Dimethylpiperazin-2-one hydrochloride CAS No. 4921-66-8

3,6-Dimethylpiperazin-2-one hydrochloride

Cat. No.: B12107128
CAS No.: 4921-66-8
M. Wt: 164.63 g/mol
InChI Key: JCTNLEPFUYOFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,6R)-3,6-Dimethyl-2-piperazinone hydrochloride is an organic compound with the chemical formula C6H12N2O·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-3,6-Dimethyl-2-piperazinone hydrochloride can be achieved through several methods. One common approach involves the condensation of (3R,6R)-3,6-dimethylpiperazine with an appropriate acid chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and may be facilitated by microwave-assisted techniques to enhance yield and reduce reaction time .

Industrial Production Methods

In an industrial setting, the production of (3R,6R)-3,6-Dimethyl-2-piperazinone hydrochloride may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-3,6-Dimethyl-2-piperazinone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of (3R,6R)-3,6-Dimethyl-2-piperazinone.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted piperazine compounds with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3R,6R)-3,6-Dimethyl-2-piperazinone hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The compound may also interact with cellular receptors and signaling pathways, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (3R,6S)-3,6-Dimethyl-2-piperazinone hydrochloride
  • (3S,6S)-3,6-Dimethyl-2-piperazinone hydrochloride
  • 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6R)-

Uniqueness

(3R,6R)-3,6-Dimethyl-2-piperazinone hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The (3R,6R) configuration may confer distinct properties compared to its stereoisomers, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3,6-dimethylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-4-3-7-5(2)6(9)8-4;/h4-5,7H,3H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTNLEPFUYOFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(C(=O)N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4921-66-8
Record name 2-Piperazinone, 3,6-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4921-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.